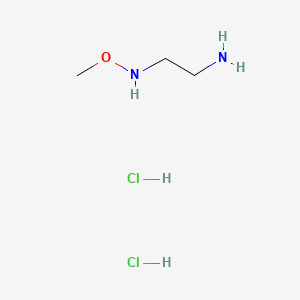
(2-Aminoethyl)(methoxy)aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(methoxy)aminedihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a building block in the synthesis of more complex molecules and is often utilized in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methoxy)aminedihydrochloride typically involves the reaction of 2-aminoethanol with methoxyamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and methoxyamine.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Product Isolation: The resulting product is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methoxy)aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2-Aminoethyl)(methoxy)aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methoxy)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar amine functionalities.
Diethylaminoethyl methacrylate: Another compound with comparable chemical properties.
Uniqueness
(2-Aminoethyl)(methoxy)aminedihydrochloride is unique due to its specific combination of amino and methoxy groups, which confer distinct reactivity and functionality. This makes it particularly valuable in applications requiring precise chemical modifications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in research and development, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C3H12Cl2N2O |
|---|---|
Molecular Weight |
163.04 g/mol |
IUPAC Name |
N'-methoxyethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-6-5-3-2-4;;/h5H,2-4H2,1H3;2*1H |
InChI Key |
GEFPVEXWDSSUTA-UHFFFAOYSA-N |
Canonical SMILES |
CONCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















